An In-depth Technical Guide to the Synthesis of Methoxy-PEG10-Bromide
An In-depth Technical Guide to the Synthesis of Methoxy-PEG10-Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of methoxy-PEG10-bromide (mPEG10-Br), a valuable bifunctional molecule widely utilized in bioconjugation, drug delivery, and materials science. This document details established synthetic methodologies, experimental protocols, and expected quantitative outcomes, presented in a clear and accessible format to support researchers in their laboratory work.
Introduction
Methoxy-PEG10-bromide is a derivative of polyethylene (B3416737) glycol (PEG) characterized by a methoxy (B1213986) group at one terminus and a bromine atom at the other. The PEG chain, consisting of ten ethylene (B1197577) glycol units, imparts hydrophilicity and biocompatibility, while the terminal bromide serves as a reactive handle for nucleophilic substitution reactions. This allows for the covalent attachment of mPEG10 to various molecules, including proteins, peptides, and small molecule drugs, a process often referred to as PEGylation. This modification can enhance the therapeutic properties of the conjugated molecule by improving its solubility, stability, and pharmacokinetic profile.
Synthetic Pathways
The synthesis of methoxy-PEG10-bromide typically starts from its corresponding alcohol precursor, methoxy-PEG10-alcohol (mPEG10-OH). The conversion of the terminal hydroxyl group to a bromide can be achieved through several established chemical transformations. Two of the most common and effective methods are the Appel reaction and the use of phosphorus tribromide.
Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using a combination of a tetrahalomethane (in this case, carbon tetrabromide, CBr₄) and triphenylphosphine (B44618) (PPh₃)[1]. The reaction proceeds with inversion of configuration at the reaction center.
The overall reaction is as follows:
Reaction Mechanism: The reaction is driven by the formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃PO). The triphenylphosphine first reacts with carbon tetrabromide to form a phosphonium (B103445) salt. The alcohol then acts as a nucleophile, attacking the phosphonium salt, which ultimately leads to the formation of the alkyl bromide and triphenylphosphine oxide.
Reaction with Phosphorus Tribromide (PBr₃)
Another robust method for the synthesis of alkyl bromides from alcohols is the reaction with phosphorus tribromide (PBr₃). To prevent the formation of undesired byproducts, such as di-brominated PEG, a non-nucleophilic base like triethylamine (B128534) (Et₃N) is often added to the reaction mixture. The base neutralizes the hydrobromic acid (HBr) that can be formed in situ.
The general reaction is:
This method is known for its high yields and straightforward procedure.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of methoxy-PEG10-bromide via the Appel reaction and with phosphorus tribromide.
Method 1: Appel Reaction
Materials:
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Methoxy-PEG10-alcohol (mPEG10-OH)
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Carbon tetrabromide (CBr₄)
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Triphenylphosphine (PPh₃)
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Anhydrous dichloromethane (B109758) (DCM)
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Diethyl ether (cold)
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Hexane
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.
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To this solution, add triphenylphosphine (1.5 eq).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add carbon tetrabromide (1.5 eq) portion-wise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, concentrate the mixture under reduced pressure.
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Add a minimal amount of dichloromethane to dissolve the residue, then add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct.
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Filter the mixture and wash the solid with cold diethyl ether.
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Collect the filtrate and concentrate it under reduced pressure.
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The crude product can be further purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.
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Alternatively, for removal of triphenylphosphine oxide, the crude residue can be triturated with hexane.
Method 2: Phosphorus Tribromide
Materials:
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Methoxy-PEG10-alcohol (mPEG10-OH)
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Phosphorus tribromide (PBr₃)
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Triethylamine (Et₃N)
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Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Diethyl ether (cold)
Procedure:
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In a dry round-bottom flask under an inert atmosphere, dissolve methoxy-PEG10-alcohol (1.0 eq) in anhydrous dichloromethane.
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Add triethylamine (1.2 eq) to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by precipitation from a minimal amount of dichloromethane into a large volume of cold diethyl ether.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of methoxy-PEG-bromide.
| Parameter | Appel Reaction | PBr₃ Method |
| Starting Material | mPEG10-OH | mPEG10-OH |
| Key Reagents | CBr₄, PPh₃ | PBr₃, Et₃N |
| Typical Yield | > 80% | > 90% |
| Purity (post-purification) | > 95% | > 95% |
| Reaction Time | 12-24 hours | 4-6 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
Characterization
The successful synthesis of methoxy-PEG10-bromide can be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides distinct signals that confirm the structure of the product. The characteristic peaks for methoxy-PEG10-bromide in CDCl₃ are:
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δ ~3.80 ppm (t, 2H): Triplet corresponding to the methylene (B1212753) protons adjacent to the bromine atom (-CH₂-Br).
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δ ~3.65 ppm (m, ~36H): A complex multiplet representing the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
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δ ~3.55 ppm (t, 2H): Triplet for the methylene protons adjacent to the methoxy group (CH₃-O-CH₂-).
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δ ~3.38 ppm (s, 3H): A singlet for the methyl protons of the methoxy group (CH₃-O-).
The disappearance of the hydroxyl proton signal from the starting material (mPEG10-OH) and the appearance of the downfield-shifted triplet at ~3.80 ppm are key indicators of a successful reaction.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of methoxy-PEG10-bromide.
Caption: General workflow for the synthesis of mPEG10-Br.
Signaling Pathway of Synthesis (Appel Reaction)
The following diagram illustrates the key steps in the Appel reaction for the synthesis of methoxy-PEG10-bromide.
Caption: Simplified pathway of the Appel reaction for mPEG10-Br synthesis.
This technical guide provides a foundational understanding and practical protocols for the synthesis of methoxy-PEG10-bromide. Researchers are encouraged to adapt and optimize these procedures based on their specific laboratory conditions and available resources.
